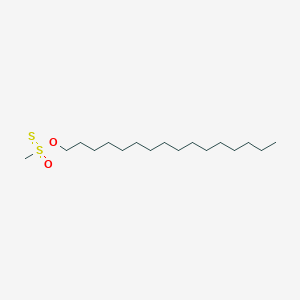HEXADECYL METHANETHIOSULFONATE
CAS No.:
Cat. No.: VC13619158
Molecular Formula: C17H36O2S2
Molecular Weight: 336.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H36O2S2 |
|---|---|
| Molecular Weight | 336.6 g/mol |
| IUPAC Name | hexadecoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
| Standard InChI | InChI=1S/C17H36O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-21(2,18)20/h3-17H2,1-2H3 |
| Standard InChI Key | YYFURRWBEXNZGI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCOS(=O)(=S)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCOS(=O)(=S)C |
Introduction
Chemical and Structural Properties of Hexadecyl Methanethiosulfonate
Molecular Composition and Physicochemical Data
Hexadecyl methanethiosulfonate is characterized by a long hydrophobic hexadecyl chain () linked to a methanethiosulfonate group (). Key physicochemical properties include:
| Property | Value | Source Citation |
|---|---|---|
| Melting Point | 61–63°C | |
| Boiling Point | 458.4 ± 14.0 °C (Predicted) | |
| Density | 0.978 ± 0.06 g/cm³ | |
| Solubility | Chloroform, Methanol (Slight) | |
| Storage Conditions | -20°C, inert atmosphere |
The compound’s stability is sensitive to hydrolysis, particularly in aqueous environments, necessitating anhydrous storage conditions . Its IUPAC name, hexadecoxy-methyl-oxo-sulfanylidene-λ6-sulfane, reflects the sulfonate and thioether functional groups. The Standard InChIKey (YYFURRWBEXNZGI-UHFFFAOYSA-N) and SMILES notation (CCCCCCCCCCCCCCCOS(=O)(=S)C) provide unambiguous identifiers for its structure .
Synthetic and Analytical Considerations
Hexadecyl methanethiosulfonate is synthesized via nucleophilic substitution reactions between methanethiosulfonate derivatives and hexadecanol. Purity assessments typically employ high-performance liquid chromatography (HPLC) and mass spectrometry, with commercial suppliers guaranteeing >99% purity . Nuclear magnetic resonance (NMR) spectra confirm the presence of characteristic methyl ( 1.2–1.4 ppm) and sulfonate ( 3.0–3.5 ppm) proton signals .
Mechanism of Action: Thiol Reactivity and Disulfide Formation
Specificity for Cysteine Residues
Hexadecyl methanethiosulfonate reacts selectively with free thiols (-SH) in cysteine residues, forming mixed disulfides (-S-S-CH) . This reaction proceeds via a nucleophilic attack by the thiolate anion on the electrophilic sulfur atom of the methanethiosulfonate group, releasing methanesulfinic acid as a byproduct . The kinetics of this reaction are influenced by pH, with optimal rates observed under mildly alkaline conditions (pH 7.5–8.5) .
Comparative Reactivity with Thiol-Blocking Agents
Studies comparing hexadecyl methanethiosulfonate to other thiol modifiers, such as iodoacetamide (IAM) and methyl methanethiosulfonate (MMTS), reveal distinct reactivity profiles. For example:
-
MMTS: Modifies thiols 10-fold faster than hexadecyl methanethiosulfonate but lacks the hydrophobic tail for membrane anchoring .
-
IAM: Forms stable thioether bonds but cannot be reversed under physiological conditions, unlike disulfides .
The hydrophobic hexadecyl chain in hexadecyl methanethiosulfonate enhances its partitioning into lipid bilayers, making it ideal for modifying membrane-embedded proteins .
Applications in Biochemical and Structural Research
Probing Ion Channel Architecture
Hexadecyl methanethiosulfonate has been instrumental in studying pentameric ligand-gated ion channels (pLGICs), such as the Erwinia ligand-gated ion channel (ELIC). Covalent attachment of the hexadecyl group to engineered cysteine residues mimics fatty acid binding, enabling researchers to map inhibitory sites for polyunsaturated fatty acids . For instance, modification of β3M286C mutants in GABA receptors revealed that propyl-MTS and larger analogs occlude etomidate binding sites, altering receptor sensitivity to anesthetics .
Protein-Lipid Interaction Studies
The compound’s long alkyl chain facilitates investigations into lipid-protein interactions. In voltage-gated potassium channels, hexadecyl methanethiosulfonate modification of pore-lining cysteines disrupts hydrophobic interactions with phospholipids, leading to altered gating kinetics. These studies underscore the role of hydrophobic matching in membrane protein function.
Recent Advances and Future Directions
Elucidating Anesthetic Binding Sites
Recent work on GABA receptors demonstrated that hexadecyl methanethiosulfonate modification at β3M286C abolishes etomidate modulation, confirming this residue’s role in anesthetic binding . Molecular dynamics simulations suggest the hexadecyl group occupies a hydrophobic cavity within the transmembrane domain, displacing endogenous lipids .
Development of Photoactivatable Derivatives
To enable spatiotemporal control, photo-caged analogs of hexadecyl methanethiosulfonate have been synthesized. These derivatives remain inert until UV irradiation cleaves the protecting group, permitting targeted modification in live cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume